Technical Guide: Synthesis and Purification of trans-Cevimeline Sulfoxide
Technical Guide: Synthesis and Purification of trans-Cevimeline Sulfoxide
[1]
Executive Summary & Strategic Context
Cevimeline (Evoxac®) is a quinuclidine derivative acting as a muscarinic M1 and M3 receptor agonist, primarily indicated for Sjögren's syndrome.[1] In the context of drug development and impurity profiling (ICH Q3A/B), the characterization of metabolites and oxidative degradants is critical.[1]
Cevimeline sulfoxide is a major metabolic product formed via the Flavin-containing Monooxygenase (FMO) and CYP450 pathways.[1] It exists as two diastereomers due to the introduction of a chiral center at the sulfur atom upon oxidation. This guide details the synthesis of the "trans" diastereomer—specifically defined here as the isomer where the sulfoxide oxygen is trans to the bridgehead nitrogen relative to the oxathiolane ring plane (or consistent with the specific pharmacopeial designation for the trans-metabolite).[1]
Technical Challenges:
-
Chemoselectivity: Oxidizing the sulfide (S) without affecting the tertiary amine (N-oxide formation) or over-oxidizing to the sulfone (S(=O)2).[1]
-
Stereoselectivity: Chemical oxidation of the chiral cevimeline scaffold typically yields a diastereomeric mixture (approx. 1:1 to 6:4 ratio), necessitating rigorous purification.
Chemical Basis and Retrosynthesis[1][2]
Structural Logic
Cevimeline is chemically (cis)-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine].[1][2] The oxidation of the sulfur atom creates a new stereocenter.
-
Substrate: Cevimeline (free base).[1]
-
Critical Impurity to Avoid: Cevimeline Sulfone (over-oxidation) and Cevimeline N-oxide.[1]
Reaction Pathway Visualization[1]
Caption: Figure 1.[1] Oxidative pathway and purification logic for isolating the trans-sulfoxide diastereomer.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Grade |
| Cevimeline HCl | Starting Material | >99% Purity |
| Sodium Periodate (NaIO4) | Oxidant | ACS Reagent |
| Methanol (MeOH) | Solvent | HPLC Grade |
| Sodium Bicarbonate (NaHCO3) | Base (Neutralization) | USP |
| Dichloromethane (DCM) | Extraction Solvent | ACS Reagent |
| Sodium Sulfite (Na2SO3) | Quenching Agent | Reagent Grade |
Step-by-Step Synthesis
Phase A: Free Basing (If starting with HCl salt)
Rationale: The oxidation proceeds best on the neutral sulfide.[1] The protonated amine in the HCl salt can alter solubility and electronic properties.[1]
-
Dissolve 1.0 eq of Cevimeline HCl in minimal water.
-
Adjust pH to >12 using 4N NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Cevimeline free base (colorless oil).
Phase B: Controlled Oxidation (The Periodate Method)
Rationale: Sodium Periodate is selected over mCPBA or H2O2 because it allows strict control to stop at the sulfoxide stage (avoiding sulfone) and operates at mild temperatures.[1]
-
Dissolution: Dissolve Cevimeline free base (1.0 eq) in Methanol/Water (1:1 v/v). Cool to 0°C in an ice bath.
-
Oxidant Addition: Dissolve Sodium Periodate (1.05 eq) in water. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Critical Control Point: Maintain temperature < 5°C to maximize chemoselectivity.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC or LC-MS (Target Mass: M+16).[1]
-
Quenching: Add saturated aqueous Sodium Sulfite solution to destroy excess oxidant. Stir for 15 minutes.
-
Work-up:
Purification Strategy (The Separation)
Chemical oxidation typically yields a diastereomeric ratio (dr) between 40:60 and 60:[1]40. Separation is best achieved via Preparative HPLC rather than crystallization, which can be low-yielding for sulfoxides.
Preparative HPLC Protocol[1][5]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5µm, 21.2 x 250 mm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer (pH 9.[1]0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 40% B over 20 minutes (Slow gradient essential for isomer resolution) |
| Flow Rate | 15-20 mL/min |
| Detection | UV @ 220 nm (or MS detection) |
Workflow:
-
Inject crude mixture.
-
The two diastereomers will elute closely. The trans-sulfoxide typically elutes after the cis-isomer on a C18 column due to slightly higher lipophilicity (verify with reference standard if available, or isolate both and characterize).[1]
-
Collect fractions.[4]
-
Lyophilize fractions to obtain the pure trans-Cevimeline sulfoxide as a white solid/powder.
Purification Logic Diagram
Caption: Figure 2. Isolation workflow for diastereomer separation.
Characterization & Validation
To confirm the identity of the trans-isomer, use comparative NMR. The chemical shift of the proton adjacent to the sulfur (and the methyl group) differs between diastereomers due to the anisotropy of the S=O bond.[1]
-
Mass Spectrometry: ESI-MS (+) m/z ~ 216.1 (M+H).[1]
-
1H NMR (CDCl3): Look for the methyl doublet and the bridgehead protons.[1] The trans-isomer often shows a downfield shift in the methyl protons compared to the cis-isomer due to the spatial proximity to the sulfoxide oxygen.
-
HPLC Purity: >98% area purity required for use as a reference standard.
References
-
Daiichi Sankyo Co., Ltd. (2000).[1] Evoxac (Cevimeline HCl) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25137844, Cevimeline. Retrieved from [Link][1]
-
Wu, D., et al. (2001).[1] Metabolism of cevimeline in human liver microsomes. Drug Metabolism and Disposition, 29(11), 1436-1442.[1] [Link][1]
-
Hayashi, K., et al. (1996).[1] Method for producing 2-methylspiro(1,3-oxathiolan-5,3')quinuclidine. U.S. Patent No.[5] 5,571,918.[2][5]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Portico [access.portico.org]
- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine - Google Patents [patents.google.com]
